molecular formula C32H25N7O5 B12383565 (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid

(2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid

Cat. No.: B12383565
M. Wt: 587.6 g/mol
InChI Key: MLNOOVGSMCJSCE-XMMPIXPASA-N
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Description

  • Reagents: Cyanogen bromide and isocyanate derivatives
  • Reaction conditions: Mild heating and stirring in an organic solvent like dichloromethane.
  • Step 3: Coupling of Amino Acid Moiety

    • Reagents: (2R)-2-amino-3-phenylpropanoic acid, coupling agents like N,N’-dicyclohexylcarbodiimide (DCC)
    • Reaction conditions: Room temperature, in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrido[1,2-a]benzimidazole structure, followed by the introduction of the cyano and carbamoyl groups. The final steps involve the coupling of the amino acid moiety to the aromatic system.

    • Step 1: Synthesis of Pyrido[1,2-a]benzimidazole Core

      • Starting materials: 2-aminobenzimidazole and 2-bromo-3-cyanopyridine
      • Reaction conditions: Heating in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylamino groups, leading to the formation of corresponding oxo derivatives.

      Reduction: Reduction of the cyano groups to primary amines can be achieved using reducing agents like lithium aluminum hydride.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide

      Reduction: Lithium aluminum hydride, sodium borohydride

      Substitution: Halogenating agents, nucleophiles like amines or thiols

    Major Products Formed

      Oxidation: Oxo derivatives of the amino and methylamino groups

      Reduction: Primary amines from cyano groups

      Substitution: Various substituted aromatic derivatives

    Scientific Research Applications

    Chemistry

      Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

      Material Science: Its ability to form stable complexes with metals can be exploited in the development of new materials.

    Biology

      Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

      Protein Binding: Its multiple functional groups allow for strong binding interactions with proteins, making it useful in biochemical studies.

    Medicine

      Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

      Diagnostic Agents: Its ability to bind to specific biomolecules can be utilized in the development of diagnostic agents.

    Industry

      Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

      Polymer Science: Its functional groups can be incorporated into polymers to impart specific properties.

    Mechanism of Action

    The mechanism by which (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve:

      Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

      Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

      Protein Binding: Forming stable complexes with proteins, affecting their function and stability.

    Comparison with Similar Compounds

    Similar Compounds

    • (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-(2-hydroxyethoxy)phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid
    • (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-(2-ethoxy)phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid

    Uniqueness

    The uniqueness of (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactivity and potential biological activity, distinguishing it from similar compounds.

    Biological Activity

    The compound (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid, often referred to as a complex pyrido-benzimidazole derivative, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of dicyano and pyridine moieties suggests potential interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.

    Pharmacological Targets

    • Adenosine Receptors :
      The compound's structural similarities to known adenosine receptor ligands indicate potential agonistic or antagonistic activity at these receptors. Research into amino-3,5-dicyanopyridines has shown that modifications at the 2-position can significantly affect affinity and selectivity for human adenosine receptors (hA1 and hA2B) .
    • Antiprion Activity :
      Related compounds have demonstrated efficacy in reducing prion protein accumulation in neuroblastoma cell lines. The mechanism appears to involve direct interaction with prion proteins or inhibition of factors necessary for prion formation .
    • Anticancer Activity :
      Compounds with similar structures have been evaluated for anticancer properties, particularly through inhibition of topoisomerase enzymes critical for DNA replication in cancer cells. Studies have indicated that derivatives can exhibit cytotoxicity comparable to established chemotherapeutics .

    Receptor Interaction

    The interaction of the compound with adenosine receptors may lead to modulation of intracellular signaling pathways involved in glucose metabolism and neuroprotection. The balance between hA1 and hA2B receptor activation can influence cellular responses related to inflammation and apoptosis.

    Enzyme Inhibition

    Inhibition of topoisomerases is a key mechanism for anticancer agents. The compound's ability to bind effectively to the active sites of these enzymes may disrupt cancer cell proliferation.

    Case Study 1: Antiprion Activity

    In a high-throughput screening study involving approximately 10,000 compounds, several derivatives similar to the target compound were identified as effective in reducing prion protein levels in ScN2a cells at concentrations around 5 μM. The most promising candidates exhibited EC50 values indicating effective bioactivity without significant cytotoxicity .

    Case Study 2: Anticancer Efficacy

    A series of related chromene derivatives were tested against various cancer cell lines, demonstrating superior activity compared to standard treatments like cisplatin. These studies highlighted the importance of specific structural features in enhancing potency against topoisomerases .

    Data Tables

    Activity Type Target EC50 (µM) Reference
    AntiprionPrP Sc Reduction5
    AnticancerTopoisomerase I< 10
    Adenosine ReceptorhA1/hA2B AgonismLow nanomolar

    Properties

    Molecular Formula

    C32H25N7O5

    Molecular Weight

    587.6 g/mol

    IUPAC Name

    (2R)-2-amino-3-[3-[[2,4-dicyano-3-[4-[2-(methylamino)-2-oxoethoxy]phenyl]pyrido[1,2-a]benzimidazol-1-yl]carbamoyl]phenyl]propanoic acid

    InChI

    InChI=1S/C32H25N7O5/c1-36-27(40)17-44-21-11-9-19(10-12-21)28-22(15-33)29-37-25-7-2-3-8-26(25)39(29)30(23(28)16-34)38-31(41)20-6-4-5-18(13-20)14-24(35)32(42)43/h2-13,24H,14,17,35H2,1H3,(H,36,40)(H,38,41)(H,42,43)/t24-/m1/s1

    InChI Key

    MLNOOVGSMCJSCE-XMMPIXPASA-N

    Isomeric SMILES

    CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)C[C@H](C(=O)O)N)C#N

    Canonical SMILES

    CNC(=O)COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N3C(=C2C#N)NC(=O)C5=CC=CC(=C5)CC(C(=O)O)N)C#N

    Origin of Product

    United States

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